molecular formula C10H17N3O2S B11167318 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11167318
M. Wt: 243.33 g/mol
InChI Key: BGYHOCNLKXTMHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of ethyl 3-aminopropanoate with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C10H17N3O2S/c1-3-5-9-12-13-10(16-9)11-8(14)6-7-15-4-2/h3-7H2,1-2H3,(H,11,13,14)

InChI Key

BGYHOCNLKXTMHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCOCC

Origin of Product

United States

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